molecular formula C21H16BrClN4O3 B2572169 N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-62-4

N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

カタログ番号: B2572169
CAS番号: 921575-62-4
分子量: 487.74
InChIキー: XBCCWFXOEUOEAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a potent, reversible, and selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway , which plays a fundamental role in the development, activation, and survival of B-cells. This mechanism makes BTK a compelling therapeutic target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and autoimmune disorders like rheumatoid arthritis. By selectively inhibiting BTK, this compound effectively attenuates downstream signaling, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in malignant B-cells. As a research tool, it is invaluable for investigating the pathophysiology of B-cell-mediated diseases, elucidating BTK-related signaling networks, and evaluating the efficacy of BTK inhibition in various in vitro and in vivo models. This product is supplied with high chemical purity and is intended for research applications by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O3/c1-11-9-12(22)3-8-16(11)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-4-13(23)5-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCCWFXOEUOEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Core Structure Variations

  • Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the more common pyrrolo[2,3-d]pyrimidine scaffold (e.g., in and ) in ring fusion orientation.

Substituent Analysis

  • Halogenated Aryl Groups: The 4-bromo-2-methylphenyl and 4-chlorophenyl groups in the target compound contrast with analogs bearing sulfamoylphenyl (e.g., 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide in ) or nitrobenzylideneamino groups (e.g., compound 27 in ). Halogenated aryl groups enhance lipophilicity and metabolic stability compared to sulfonamides, which may improve membrane permeability .
  • Carboxamide vs. Ester/Sulfonamide: The 7-carboxamide group in the target compound differs from ester derivatives (e.g., ethyl carboxylate in ) and sulfonamides (e.g., compound 13 in ).

Physicochemical Properties

Key data from analogous compounds:

Compound Melting Point (°C) Yield (%) Notable Functional Groups Reference
Target Compound Not reported 4-Bromo-2-methylphenyl, carboxamide
13 () 258.6 71 4-Chlorobenzamide, sulfamoyl
27 () 375.5 75 Nitrobenzylideneamino, sulfamoyl
10b () Not reported 38 Cyclopentyl, sulfamoylphenyl

Molecular Docking and Computational Predictions

  • highlights molecular docking studies for CDK9 inhibitors, where the pyrrolo-pyrimidine core occupies the hinge region. The target compound’s 4-bromo-2-methylphenyl group may enhance hydrophobic interactions in analogous binding pockets .
  • describes fluorophenyl-containing analogs with optimized binding to kinases, suggesting halogenated aryl groups improve affinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。